molecular formula C18H25F3N6O2S B2465486 1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide CAS No. 2097858-16-5

1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide

Cat. No. B2465486
CAS RN: 2097858-16-5
M. Wt: 446.49
InChI Key: ZNSOGQQFSDOEHT-UHFFFAOYSA-N
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Description

1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H25F3N6O2S and its molecular weight is 446.49. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Applications

Research on heterocyclic compounds containing a sulfonamido moiety, such as "1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide," has shown promising antibacterial and antimicrobial properties. A study by Azab, Youssef, and El-Bordany (2013) synthesized novel heterocyclic compounds with a sulfonamido moiety and tested them for antibacterial activity, identifying several compounds with high activities against various bacterial strains (Azab, Youssef, & El-Bordany, 2013). This suggests potential applications of our compound in developing new antibacterial agents.

Cancer Research

Sulfonamide derivatives have been explored for their antiproliferative and anticancer properties. Mallesha et al. (2012) synthesized a series of pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect against human cancer cell lines, with some compounds showing significant activity (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012). These findings open avenues for researching "1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide" in oncology, focusing on its potential to inhibit cancer cell growth.

Herbicidal Activity

The compound's structural components suggest potential utility in agriculture, particularly in herbicide development. Metsulfuron-methyl, a sulfonamide-based herbicide, showcases the effectiveness of sulfonamides in controlling broad-leaf weeds and sedges in crops (Pernak, Niemczak, Shamshina, Gurau, Głowacki, Praczyk, Marcinkowska, & Rogers, 2015). This aligns with exploring "1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide" for herbicidal applications, given its structural similarities to known herbicidal sulfonamides.

Mechanism of Action

Target of Action

Similar compounds have shown significant activity on kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various biochemical pathways.

Mode of Action

This can lead to changes in cell signaling pathways, potentially altering cell function .

Biochemical Pathways

By inhibiting kinases, these compounds can disrupt these pathways, potentially leading to altered cell behavior .

Result of Action

These effects can include changes in cell signaling, cell cycle progression, and cell survival .

properties

IUPAC Name

1-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N6O2S/c1-11(2)17-24-16(10-26(17)4)30(28,29)25-13-5-7-27(8-6-13)15-9-14(18(19,20)21)22-12(3)23-15/h9-11,13,25H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSOGQQFSDOEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NS(=O)(=O)C3=CN(C(=N3)C(C)C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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